1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
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Overview
Description
1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a complex organic compound that features a benzothiazole and thiazole moiety.
Mechanism of Action
Target of Action
The primary target of 1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation and pain .
Mode of Action
1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation and pain .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of COX enzymes by 1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone results in a decrease in prostaglandin production . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one typically involves the condensation of 6-fluoro-2-aminobenzothiazole with a thiazole derivative under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-fluorobenzo[d]thiazole amides: These compounds share a similar benzothiazole moiety and exhibit comparable antimicrobial properties.
Benzothiazole derivatives: These compounds are widely studied for their biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is unique due to its specific combination of benzothiazole and thiazole moieties, which confer enhanced biological activity and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
1-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS2/c1-6-11(7(2)18)20-12(15-6)17-13-16-9-4-3-8(14)5-10(9)19-13/h3-5H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADNRHRHIYHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC3=C(S2)C=C(C=C3)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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